molecular formula C9H10N2O B1448146 1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1375471-39-8

1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B1448146
CAS No.: 1375471-39-8
M. Wt: 162.19 g/mol
InChI Key: FNJBVDBVANKVKC-UHFFFAOYSA-N
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Description

“1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is a heterocyclic compound . It is used as a starting material in the synthesis of azaserotonin . The CAS Number of this compound is 1375471-39-8 .

Scientific Research Applications

Variability in Chemistry and Properties

Research has extensively explored the variability in chemistry and properties of pyrrolopyridine and related compounds. Boča, Jameson, and Linert (2011) reviewed the preparation, properties, and complex compound formation of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, emphasizing their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity (Boča, Jameson, & Linert, 2011).

Optical Properties of Diketopyrrolopyrroles

Grzybowski and Gryko (2015) focused on the synthesis, reactivity, and optical properties of diketopyrrolopyrroles, noting their applications in dyes, transistors, solar cells, and imaging. Their review underscores the significance of pyrrolopyridine analogues in extending optical property ranges (Grzybowski & Gryko, 2015).

Kinase Inhibitors Based on Pyrazolopyridine

Wenglowsky (2013) discussed the versatility of pyrazolopyridine in kinase inhibition, highlighting its role in designing inhibitors for a broad range of kinase targets. This work emphasizes the structural utility of pyrazolopyridine in therapeutic applications (Wenglowsky, 2013).

Supramolecular Capsules from Calixpyrrole Scaffolds

Ballester (2011) described the use of calixpyrrole components in constructing supramolecular capsules, illustrating the potential for creating novel molecular assemblies and materials (Ballester, 2011).

Pyrrolidine in Drug Discovery

Petri et al. (2021) reviewed the role of the pyrrolidine scaffold in medicinal chemistry, highlighting its application in developing compounds for treating human diseases. This review underscores the versatility of pyrrolopyridine-related structures in drug discovery (Petri et al., 2021).

Biochemical Analysis

Biochemical Properties

1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, particularly against fibroblast growth factor receptors (FGFRs) . This interaction is crucial as FGFRs are involved in cell proliferation, differentiation, and angiogenesis. The compound’s ability to inhibit these receptors suggests its potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound influences various cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, such as the FGFR signaling pathway. By inhibiting FGFRs, this compound disrupts downstream signaling cascades, leading to altered gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis. Additionally, this compound may also interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, leading to the formation of several metabolites. These metabolites may retain some biological activity and contribute to the overall effects of the compound. The exact metabolic pathways and the enzymes involved are still being elucidated, but initial studies suggest the involvement of cytochrome P450 enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes. Post-translational modifications and targeting signals may influence its localization to specific compartments or organelles, thereby affecting its biological activity .

Properties

IUPAC Name

1,2-dimethyl-6H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-5-7-3-4-10-9(12)8(7)11(6)2/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJBVDBVANKVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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